molecular formula C8H7N3O2 B3219919 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1190321-98-2

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B3219919
CAS No.: 1190321-98-2
M. Wt: 177.16 g/mol
InChI Key: CGOLVCIDJMKFBF-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features a versatile 1H-pyrrolo[2,3-b]pyridine core, a privileged structure in the development of therapeutic agents due to its ability to mimic purine bases and interact with a variety of enzyme active sites. The 1H-pyrrolo[2,3-b]pyridine scaffold is a subject of extensive investigation in preclinical research. Scientific studies have demonstrated that derivatives based on this structure can act as potent and selective kinase inhibitors. For instance, related compounds have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are promising targets in cancer therapy . Other research has identified specific pyrrolo[2,3-b]pyridine-based compounds as highly potent glycogen synthase kinase-3β (GSK-3β) inhibitors, showing significant promise in models of Alzheimer's disease by reducing tau protein hyperphosphorylation and promoting neurite outgrowth . The presence of both amino and carboxylic acid functional groups on this molecule provides multiple points for chemical modification, making it an excellent intermediate for constructing compound libraries or for further synthetic elaboration into more complex bioactive molecules. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and comply with all relevant laboratory safety regulations.

Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOLVCIDJMKFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aminopyridine derivative, the compound can be synthesized through a series of reactions involving amination, cyclization, and carboxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and tailored to the requirements of the producing entity .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Applications/Findings References
3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Pyrrolo[2,3-b]pyridine 3-NH₂, 4-COOH STAT3 inhibition, anti-inflammatory
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives Pyrazolo[3,4-b]pyridine Variable (e.g., aryl, ethylphenyl) PPAR activation, dyslipidemia therapy
7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid Pyrrolo[2,3-c]pyridine 7-Cl, 1,3-dimethyl, 4-COOH Kinase inhibition (e.g., JAK2)
3-[(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid Pyrrolo[2,3-b]pyridine + pyridine 1-CH₃, 3-NH-pyridine, 4-COOH Undisclosed (structural novelty)
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Pyrrolo[2,3-b]pyridine 5-CF₃, 1-Si(iPr)₃, 4-COOH Lipophilicity enhancement
Key Observations:
  • Core Heterocycle Differences : Replacing the pyrrolo[2,3-b]pyridine core with pyrazolo[3,4-b]pyridine (as in PPAR activators) introduces an additional nitrogen atom, altering electron distribution and binding affinity .
  • Substituent Effects: The 3-amino and 4-carboxylic acid groups in the target compound enable hydrogen bonding with STAT3’s SH2 domain, critical for inhibition . Chlorine or methyl substituents (e.g., in pyrrolo[2,3-c]pyridine derivatives) may sterically hinder target engagement or modulate metabolic stability .

Physicochemical Properties

  • Solubility : The 4-carboxylic acid group enhances aqueous solubility, whereas CF₃ or silyl groups (e.g., triisopropylsilyl) increase logP values, favoring lipid bilayer penetration .
  • Stability : Methyl or tert-butoxycarbonyl (Boc) protections (e.g., 1-[(tert-butoxy)carbonyl] derivatives) improve stability during synthesis .

Biological Activity

3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a derivative of the pyrrolo[2,3-b]pyridine scaffold, has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • CAS Number : 1190321-98-2

The biological activity of this compound primarily involves its interaction with FGFRs. Abnormal activation of FGFR signaling is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention. Compounds that inhibit FGFRs can potentially suppress tumor growth and metastasis.

Inhibition of FGFRs

Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h (a related derivative) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anticancer agent .

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. A study focused on similar pyrrolo derivatives found that they exhibited cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolo core could enhance or diminish biological activity .

Case Studies

  • Breast Cancer Inhibition : In vitro studies using the 4T1 breast cancer cell line demonstrated that compounds with the pyrrolo[2,3-b]pyridine structure significantly inhibited cell migration and invasion while inducing apoptosis. These findings suggest a promising avenue for developing new breast cancer therapies .
  • Antimycobacterial Activity : Some derivatives have shown potential against Mycobacterium tuberculosis, with certain compounds achieving MIC values below 0.15 µM. This suggests that modifications to the pyrrolo structure can yield effective antimycobacterial agents .

Data Tables

CompoundTargetIC50 (nM)Effect on Cell ProliferationRemarks
4hFGFR17Inhibits proliferationPotent inhibitor
4hFGFR29Induces apoptosisEffective in vitro
Derivative XMtb<0.15Inhibits growthPromising antimycobacterial activity

Q & A

Q. What are the common synthetic routes for 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via condensation reactions or functionalization of pre-existing pyrrolo[2,3-b]pyridine scaffolds. For example, derivatives of similar structures (e.g., 4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid) are synthesized using regioselective coupling of aryl halides with boronic acids under Suzuki-Miyaura conditions . Amide formation via General Procedure F1 (activation with HATU/DIPEA and coupling with amines) is also employed for functionalization .

Q. Table 1: Representative Synthetic Routes

PrecursorReaction ConditionsYieldReference
273 (trifluoromethyl precursor)Suzuki coupling, DMF, 80°C92%
282 (methyl-substituted intermediate)Acid chloride activation, THF, RT94%

Q. What spectroscopic techniques are used for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 8.20–7.14 ppm, methyl groups at δ 2.33 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 309.9 for trifluoromethyl derivatives) .
  • HPLC : Validates purity (>95% for advanced intermediates) .
  • IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ bending modes .

Q. What are typical reactions of this compound in medicinal chemistry?

  • Methodological Answer : The carboxylic acid group enables amide bond formation for prodrug development, while the amino group facilitates Schiff base synthesis or coordination with metal catalysts. For example:
  • Amidation : Reacted with sulfonamides to generate kinase inhibitors .
  • Reduction : The pyrrole ring can be hydrogenated to explore conformational effects on bioactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolo[2,3-b]pyridine synthesis be addressed?

  • Methodological Answer : Regioselectivity is controlled via:
  • Directed metalation : Using directing groups (e.g., pyridinyl) to guide C-H functionalization .
  • Protecting group strategies : Temporary protection of the amino group with Boc to prevent undesired side reactions during coupling .
  • Computational modeling : DFT calculations predict reactive sites for electrophilic substitution, minimizing trial-and-error approaches .

Q. How to resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
  • Standardized assays : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .
  • SAR analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups on binding affinity) .
  • Meta-analysis : Cross-reference data from multiple sources to identify outliers or trends .

Q. What computational methods predict the reactivity of this compound?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
  • QM/MM simulations : Model transition states for reactions like amide bond cleavage .
  • ADMET prediction : Tools like SwissADME assess solubility and metabolic stability early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

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